3-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-5-nitrobenzoic acid
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Overview
Description
3-[(2-{[4-METHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID is a complex organic compound featuring a triazole ring, a pyridine ring, and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-{[4-METHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The pyridine ring is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the triazole-pyridine intermediate with a nitrobenzoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
3-[(2-{[4-METHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The triazole and pyridine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve reagents like halogens or alkylating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings .
Scientific Research Applications
3-[(2-{[4-METHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(2-{[4-METHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID involves its interaction with specific molecular targets. The triazole and pyridine rings can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The nitrobenzoic acid moiety may also play a role in the compound’s biological activity by interacting with cellular components and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Shares the triazole and pyridine rings but differs in the functional groups attached.
3-Methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole: Similar triazole and pyridine rings but with different substituents.
Uniqueness
3-[(2-{[4-METHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H14N6O5S |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
3-[[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5-nitrobenzoic acid |
InChI |
InChI=1S/C17H14N6O5S/c1-22-15(10-2-4-18-5-3-10)20-21-17(22)29-9-14(24)19-12-6-11(16(25)26)7-13(8-12)23(27)28/h2-8H,9H2,1H3,(H,19,24)(H,25,26) |
InChI Key |
ZDIQXUZUNPQZAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-])C3=CC=NC=C3 |
Origin of Product |
United States |
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